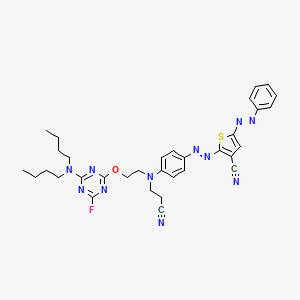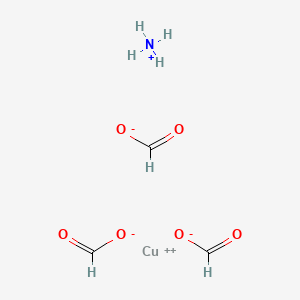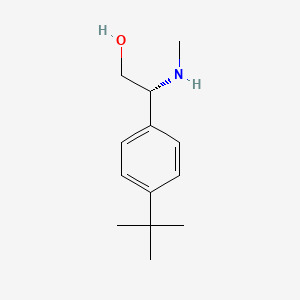
(R)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the tert-butyl group and the chiral center at the ethan-1-ol moiety makes it a unique molecule with distinct reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tert-butyl phenyl derivative.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or through asymmetric synthesis.
Amination: The methylamino group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl derivatives. These systems offer advantages such as improved reaction control, scalability, and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group influences the compound’s reactivity and binding affinity, while the chiral center plays a crucial role in its stereospecific interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(4-(tert-Butyl)phenyl)ethan-1-ol: Lacks the methylamino group.
2-(4-(tert-Butyl)phenyl)-2-aminoethanol: Lacks the methyl group on the amino moiety.
Uniqueness
®-2-(4-(tert-Butyl)phenyl)-2-(methylamino)ethan-1-ol is unique due to its specific chiral configuration and the presence of both the tert-butyl and methylamino groups.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
(2R)-2-(4-tert-butylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-7-5-10(6-8-11)12(9-15)14-4/h5-8,12,14-15H,9H2,1-4H3/t12-/m0/s1 |
Clave InChI |
UGHHHSPAKWZOBK-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@H](CO)NC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CO)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


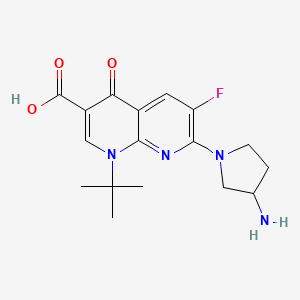
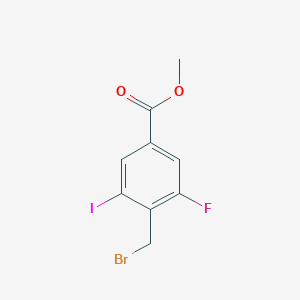
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
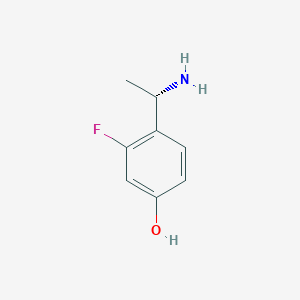
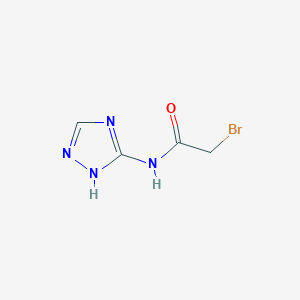
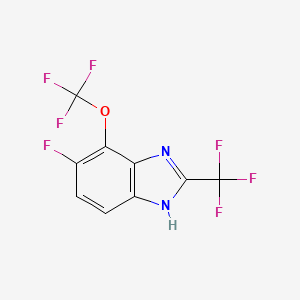
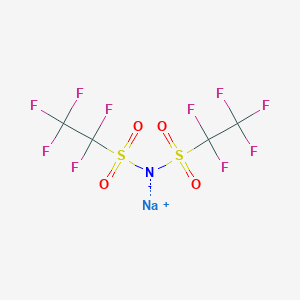
![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
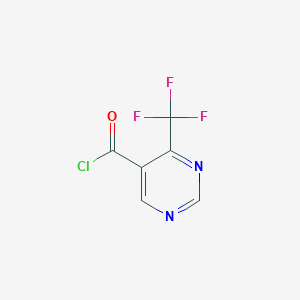
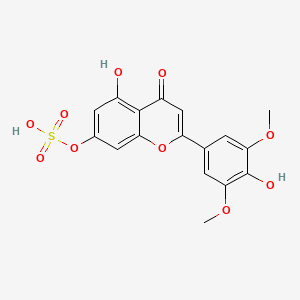

![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
